molecular formula C11H9NO2 B595290 6-Methoxyquinoline-8-carbaldehyde CAS No. 1268520-98-4

6-Methoxyquinoline-8-carbaldehyde

Cat. No.: B595290
CAS No.: 1268520-98-4
M. Wt: 187.198
InChI Key: VUFGKCFSZFGDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyquinoline-8-carbaldehyde is a versatile quinoline-based building block exclusively for research use. It is structurally related to the 8-amino-6-methoxyquinoline pharmacophore, which is a central element of established antimalarial drugs such as primaquine and tafenoquine . This specific substitution pattern makes it a high-value intermediate for designing and synthesizing new active compounds, particularly through hybridization strategies aimed at overcoming drug resistance in diseases like malaria . The aldehyde functional group at the 8-position provides a highly reactive synthetic handle for further chemical elaboration. It can undergo condensation reactions to form Schiff bases, serve as a substrate for nucleophilic attack, and be used in multi-component reactions such as the Ugi-azide reaction to create diverse molecular architectures, including tetrazole hybrids . Researchers can utilize this compound to explore structure-activity relationships and develop new therapeutic agents targeting infectious diseases and other conditions. Applications: • Intermediate for the synthesis of novel antimalarial compounds . • Key precursor in pharmaceutical research for creating quinoline hybrids . • Versatile building block in organic synthesis for the construction of complex heterocycles. Handling Notes: This chemical is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

6-methoxyquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-5-8-3-2-4-12-11(8)9(6-10)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGKCFSZFGDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 6 Methoxyquinoline 8 Carbaldehyde and Its Derivatives

Ligand Design and Synthesis from 6-Methoxyquinoline-8-carbaldehyde

The aldehyde functional group at the C8 position of this compound is the primary site for synthetic modification, enabling the extension of the molecule to create more complex ligand systems with varied denticity and electronic properties.

The most common and straightforward method for ligand synthesis from this compound is the condensation reaction with primary amines to form Schiff bases (or imines). nih.govscispace.com This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration, typically under acid or base catalysis, to yield the characteristic azomethine (-C=N-) group. iosrjournals.org

The general synthesis protocol involves refluxing equimolar amounts of this compound and a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol. asianpubs.orgekb.eg The versatility of this synthesis allows for the incorporation of a wide array of functionalities into the final ligand by simply changing the primary amine. For example, using simple alkyl or aryl amines yields bidentate ligands, while employing amines that contain additional donor groups (e.g., hydroxyl, carboxyl, or other heterocyclic rings) can produce tridentate or tetradentate ligands. nih.govhilarispublisher.com Aromatic aldehydes, like this compound, typically form Schiff bases that are more stable than those derived from aliphatic aldehydes due to the effective conjugation system. ijmsdr.org

An illustrative reaction is shown below: this compound + R-NH₂ → 6-Methoxyquinoline-8-yl-methanimine-R + H₂O

The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization. iosrjournals.org The formation of the imine bond is a critical step, as the azomethine nitrogen provides a new coordination site for metal ions. nih.gov

Schiff base ligands derived from this compound are excellent chelating agents. ijmsdr.org Coordination with a metal ion typically occurs through the quinoline (B57606) nitrogen atom and the azomethine nitrogen atom of the Schiff base linkage. This bidentate N,N-coordination forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

If the amine used in the Schiff base synthesis contains an additional donor group, such as a phenolic -OH, the ligand can act as a tridentate O,N,N donor. nih.gov For instance, a ligand synthesized from 2-aminophenol (B121084) would coordinate through the phenolic oxygen, the imine nitrogen, and the quinoline nitrogen. The denticity of the ligand is a primary factor in determining the coordination geometry of the resulting metal complex. scispace.com

Common coordination geometries observed for metal complexes with quinoline-based Schiff base ligands include:

Octahedral: This geometry is common for transition metals like Co(II) and Ni(II), often with a 1:2 metal-to-ligand ratio (ML₂) where the ligands occupy the equatorial plane and two solvent or counter-ion molecules occupy the axial positions. bendola.comscirp.org

Square Planar: This geometry is frequently observed for Ni(II), Cu(II), and Pd(II) complexes, particularly with tetradentate ligands that enforce a planar arrangement. bendola.com

Tetrahedral: Zn(II) and some Co(II) complexes can adopt a distorted tetrahedral geometry. nih.gov

The 6-methoxy group is generally not involved in direct coordination but influences the electronic properties of the quinoline ring system through its electron-donating nature, which can modulate the stability and reactivity of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with Schiff base ligands derived from this compound generally involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. nih.gov A typical procedure involves adding a solution of the metal salt (e.g., acetates or chlorides of Co(II), Ni(II), Cu(II), Zn(II)) to a hot solution of the ligand, followed by refluxing the mixture. asianpubs.org The resulting metal complex often precipitates upon cooling and can be isolated by filtration.

The stoichiometry of the complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the metal ion's preferred coordination number and the ligand's denticity. bendola.com The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis confirms the proposed stoichiometry, while molar conductance measurements in solution can distinguish between electrolytic and non-electrolytic complexes. Magnetic susceptibility measurements help determine the geometry and the oxidation state of the central metal ion. nih.gov

Metal IonTypical Stoichiometry (M:L)Common Coordination GeometryExample Precursor Salt
Co(II)1:2OctahedralCo(CH₃COO)₂·4H₂O
Ni(II)1:2OctahedralNi(CH₃COO)₂·4H₂O
Cu(II)1:1 or 1:2Square Planar / Distorted OctahedralCu(CH₃COO)₂·H₂O
Zn(II)1:1 or 1:2TetrahedralZn(CH₃COO)₂·2H₂O

The development of ligands for the selective complexation of lanthanides and actinides is an area of significant research interest, driven by applications in nuclear fuel reprocessing and waste management. tdl.org Schiff base ligands are attractive for this purpose due to their synthetic flexibility and strong coordinating ability.

While specific studies on this compound derivatives with f-block elements are not widely reported, the coordination chemistry can be inferred from analogous systems, such as those derived from 8-hydroxyquinoline-7-carboxaldehyde. nih.gov Lanthanide ions (Ln³⁺) are hard acids and favor coordination with hard donor atoms like oxygen and nitrogen. Schiff bases derived from this compound, especially those containing additional oxygen donors, are well-suited for this role.

Lanthanide ions are characterized by high coordination numbers, typically ranging from 8 to 12. doi.org Consequently, they often form complexes with multiple ligands or incorporate solvent molecules and counter-ions into their primary coordination sphere. rsc.org For example, binuclear lanthanide complexes have been prepared with Schiff base ligands derived from a similar quinoline aldehyde, where the ligand acts as a dibasic tetradentate agent, and dimerization occurs through bridging phenolate (B1203915) oxygen atoms. nih.gov The synthesis of these complexes involves reacting the ligand with the corresponding lanthanide nitrate (B79036) salt. nih.govdoi.org The resulting complexes often have complex structures, with the lanthanide ion being ten- or twelve-coordinate. doi.org

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic methods are essential for elucidating the structure of coordination compounds and confirming the mode of ligand binding.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. A key indicator is the shift of the azomethine ν(C=N) stretching vibration (typically around 1600-1640 cm⁻¹) to a lower frequency upon complexation. asianpubs.org This shift indicates the coordination of the imine nitrogen to the metal center, which weakens the C=N double bond. The disappearance of a broad ν(O-H) band (if a phenolic group is present) confirms deprotonation and coordination of the oxygen atom. The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to ν(M-N) and ν(M-O) vibrations, further confirming chelation. asianpubs.org

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions as well as ligand-to-metal charge transfer (LMCT) bands. amecj.com For transition metal complexes, weaker d-d transition bands can be observed in the visible region, and their positions are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes (e.g., Zn(II)). Upon complexation, the chemical shifts of protons and carbons near the coordination sites are altered. For instance, the proton of the azomethine group often shifts downfield, confirming its involvement in the complex structure. ekb.egmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com While crystal structures for complexes of this compound itself are not readily available, analysis of related structures, such as nickel(II) complexes with aroylhydrazone Schiff bases, reveals distorted square planar geometries where the ligand acts as a bidentate chelating agent. mdpi.com Similarly, studies on europium(III) complexes with Schiff bases show high coordination numbers (e.g., eight-coordinate) in distorted square antiprism environments. rsc.org

Spectroscopic TechniqueKey Observation upon ComplexationInference
FT-IRShift of ν(C=N) to lower frequency; appearance of ν(M-N) and ν(M-O) bands.Coordination of azomethine nitrogen and other donor atoms to the metal center.
UV-VisAppearance of new d-d transition or charge-transfer bands.Information on the coordination geometry and electronic structure of the complex.
NMR (for diamagnetic complexes)Shift in proton/carbon signals near coordination sites.Confirmation of ligand structure in the complex.

X-ray Crystallography for Metal-Quinoline Complex Structure Elucidation

X-ray crystallography is a fundamental technique for determining the precise three-dimensional structure of molecules, including metal-ligand complexes. nih.govnih.gov This method provides definitive data on bond lengths, bond angles, and coordination geometry, which are crucial for understanding the chemical and physical properties of a compound. nih.gov The process involves crystallizing the metal complex and analyzing the diffraction pattern produced when it is exposed to an X-ray beam. nih.gov

Despite the importance of this technique, a search for crystallographic data for metal complexes of this compound did not yield specific structural reports or datasets. While studies on other 8-hydroxyquinoline (B1678124) derivatives have been published, detailing their coordination with various metals, this specific aldehyde derivative appears to be uncharacterized by single-crystal X-ray diffraction in available literature. researchgate.netresearchgate.net

Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of metal complexes are dictated by the nature of the metal ion and the coordinating ligands. These properties are essential for applications in materials science and catalysis. Techniques such as magnetic susceptibility measurements and UV-Visible spectroscopy are commonly used to probe the electronic structure and magnetic behavior of these complexes. mdpi.comekb.eg

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of chemical transformations, leveraging the metal center to facilitate reactions. nih.gov The ligand framework, such as the one that could be provided by this compound, plays a critical role in tuning the catalyst's activity and selectivity. mdpi.com

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly categorized into homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. rsc.orgresearchgate.net Homogeneous catalysts often offer high selectivity and activity, while heterogeneous catalysts are valued for their stability and ease of separation. rsc.org A search for the use of this compound metal complexes in either type of catalysis did not return any specific examples or studies. Research on other quinoline-based metal complexes has shown their potential in various catalytic reactions, including oxidation and hydrogenation, but these findings cannot be directly extrapolated to the specific compound . mdpi.commdpi.com

Biocatalysis Mimicry and Bioinorganic Applications

Bioinorganic chemistry explores the role of metals in biological systems and involves designing synthetic complexes that mimic the function of natural enzymes (biocatalysis mimicry). Quinoline derivatives have attracted interest in this field due to their presence in biologically active molecules and their ability to coordinate with essential metal ions.

There is no specific information available concerning the application of this compound metal complexes in biocatalysis mimicry or other bioinorganic fields. The potential for such applications exists, given the general interest in quinoline scaffolds, but it remains an unexplored area of research according to the available literature.

Biological Relevance and Drug Discovery Potential of 6 Methoxyquinoline 8 Carbaldehyde Scaffolds

In Vitro Biological Activity Screening of Derivatives

Derivatives synthesized from the 6-methoxyquinoline-8-carbaldehyde scaffold have undergone extensive in vitro screening, revealing a broad spectrum of biological activities. These investigations are crucial for identifying promising lead compounds for further development.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of 6-methoxyquinoline (B18371) have been evaluated for their efficacy against a variety of pathogenic microbes.

Antibacterial and Antifungal Activity:

A series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and tested against Gram-positive bacteria (Streptococcus pneumoniae, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and several fungal species. researchgate.net The majority of these compounds exhibited moderate activity against the tested organisms. researchgate.net Notably, an ester derivative (7b) and a thioether derivative (9c) showed the highest activity against Gram-positive strains. researchgate.net Against Gram-negative bacteria, compounds 7b, 7d, and 9b were the most effective. researchgate.net In the antifungal assessment, one derivative (7e) was found to be more potent than the standard drug Amphotericin B against three of the tested fungal species. researchgate.net

Similarly, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are known for their bactericidal properties against both replicating and non-replicating Mycobacterium tuberculosis and Staphylococcus aureus. scispace.com The antibacterial action of some 8-HQ derivatives, such as 7-Morpholinomethyl-8-hydroxyquinoline, has been correlated with their ability to chelate iron. scispace.com Studies on 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have also demonstrated significant activity against Gram-negative microorganisms and Staphylococcus aureus. consensus.app

Antiviral Activity:

The quest for new antiviral agents has also involved the exploration of quinoline scaffolds. Furanochromene-quinoline hydrazone derivatives, synthesized from quinoline carbaldehydes including the 8-carbaldehyde isomer, were investigated for their ability to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov The derivative from 6-carbaldehyde showed moderate inhibition with an IC50 value of 21.06 μM. nih.gov This highlights the potential of the quinoline scaffold in developing inhibitors for viral enzymes. nih.gov

Table 1: Antimicrobial Activity of Selected 6-Methoxyquinoline Derivatives

Compound Type Target Organism Activity Highlights Reference
6-Methoxyquinoline-3-carbonitrile ester (7b) Gram-positive & Gram-negative bacteria Highest activity against Gram-positive strains; high activity against Gram-negative strains. researchgate.net
6-Methoxyquinoline-3-carbonitrile thioether (9c) Gram-positive bacteria Highest activity against Gram-positive strains. researchgate.net
6-Methoxyquinoline-3-carbonitrile derivative (7e) Fungi More active than Amphotericin B against three fungal species. researchgate.net
Furanochromene-quinoline-6-hydrazone SARS-CoV-2 Mpro Moderate inhibition (IC50 = 21.06 μM). nih.gov

Antiparasitic Activity Studies (e.g., Antimalarial, Antileishmanial)

The 6-methoxy-8-aminoquinoline core is the foundation of the antimalarial drug primaquine (B1584692), making this scaffold a major focus of antiparasitic drug discovery. mdpi.comnih.gov

Antimalarial Activity:

Researchers have synthesized and evaluated numerous analogues to enhance efficacy and overcome resistance. A series of 8-amino-6-methoxyquinoline (B117001)–tetrazole hybrids were tested for their in vitro activity against Plasmodium falciparum. mdpi.com The study found that the linker between the quinoline and tetrazole moieties, as well as the lipophilic side chains, significantly influenced the antiplasmodial activity and cytotoxicity. mdpi.com Several compounds in this series displayed promising selectivity and activity in the submicromolar range. mdpi.com

In another study, 2,4-disubstituted 8-aminoquinoline (B160924) analogues were synthesized. nih.gov The compound 2-Ethyl-4-methylprimaquine (7a) was found to have activity equal to that of primaquine when tested against Plasmodium cynomolgi in rhesus monkeys. nih.gov Similarly, 4-ethylprimaquine was shown to have activity comparable to primaquine but with lower toxicity in a mouse model. nih.gov

Antileishmanial Activity:

The antiparasitic activity of these scaffolds extends to other protozoa. The same series of 2,4-disubstituted 8-aminoquinoline analogues was also evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov One compound, 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (8a), demonstrated significant activity in hamster models. nih.gov Furthermore, a series of quinoline-carbaldehyde derivatives were screened as inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), a crucial enzyme for the parasite. researchgate.net This screening identified two compounds, HQ14 and HQ15, as novel and specific inhibitors of LdMetAP1, highlighting a targeted approach to developing new antileishmanial drugs. researchgate.net

Table 2: Antiparasitic Activity of Selected 6-Methoxyquinoline Derivatives

Derivative Class Parasite Key Findings Reference
8-Amino-6-methoxyquinoline–tetrazole hybrids Plasmodium falciparum Activity influenced by linker and side chains; some compounds showed low cytotoxicity and good selectivity. mdpi.com
2-Ethyl-4-methylprimaquine (7a) Plasmodium cynomolgi Activity equal to primaquine. nih.gov
8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (8a) Leishmania donovani Possessed significant activity in hamsters. nih.gov
Quinoline-carbaldehyde derivatives (HQ14, HQ15) Leishmania donovani Identified as novel and specific inhibitors of LdMetAP1. researchgate.net

Anticancer Activity against Various Cell Lines (Cytotoxicity Studies)

Quinoline derivatives have emerged as a significant class of compounds in oncology research, with many demonstrating potent cytotoxicity against a range of cancer cell lines. arabjchem.org The 8-hydroxyquinoline scaffold, in particular, is noted for its anticancer properties, often linked to its metal-chelating abilities. nih.govnih.gov

Derivatives of 2-carbaldehyde-8-hydroxyquinoline have been used to create benzoylhydrazone ligands and their corresponding copper(II) and oxidovanadium(IV) complexes. nih.govnih.gov These metal complexes were evaluated for their antiproliferative activity against malignant melanoma (A-375) and lung (A-549) cancer cells. nih.govnih.gov The copper(II) complexes were generally more active than the free ligands and cisplatin, inducing reactive oxygen species and DNA damage. nih.gov The oxidovanadium(IV) complexes showed significantly higher activity in melanoma cells (IC50 < 6.3 μM) compared to lung cancer cells (IC50 > 20 μM). nih.gov

In another study, new quinoline and isatin (B1672199) derivatives were designed as potential VEGFR-2 inhibitors and tested for antiproliferative effects against human lung (A549), colorectal (Caco-2), liver (HepG2), and breast (MDA-MB-231) cancer cell lines. tandfonline.com The quinoline derivatives showed very low cytotoxicity against normal Vero cells, indicating a degree of selectivity for cancer cells. tandfonline.com Substituted coumarin-3-carboxylic acids and their aza-analogs containing an 8-methoxyquinoline (B1362559) moiety were also tested against breast (MCF-7) and liver (HepG2) cancer cell lines, demonstrating their potential as cytotoxic agents. bibliotekanauki.pl

Table 3: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

Compound Class Cancer Cell Line(s) Cytotoxicity (IC50) / Key Findings Reference
8-Hydroxyquinoline hydrazone Copper(II) complexes A-375 (Melanoma), A-549 (Lung) More active than corresponding free ligand and cisplatin. nih.gov
8-Hydroxyquinoline hydrazone Oxidovanadium(IV) complexes A-375 (Melanoma), A-549 (Lung) IC50 < 6.3 μM (A-375); IC50 > 20 μM (A-549). nih.gov
2-Chloro-6-methoxyquinoline derivatives A549, Caco-2, HepG2, MDA-MB-231 Showed antiproliferative effects with low cytotoxicity to normal Vero cells. tandfonline.com
8-Methoxycoumarin-3-carboxylic acid derivatives MCF-7 (Breast), HepG-2 (Liver) Tested for in vitro cytotoxic activity. bibliotekanauki.pl

Enzyme Inhibition Studies (e.g., DNA Topoisomerase, VEGFR-2, SERCA)

The therapeutic effects of many drugs are achieved through the specific inhibition of enzymes. Derivatives of the 6-methoxyquinoline scaffold have been investigated as inhibitors of several key enzymatic targets.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase in angiogenesis, the formation of new blood vessels, which is vital for tumor growth. New quinoline derivatives based on a 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) starting material were synthesized and evaluated for their VEGFR-2 inhibitory activity. tandfonline.com While isatin-based derivatives in the same study showed stronger inhibition, one quinoline derivative (compound 9) exhibited moderate activity with an IC50 value of 98.53 nM. tandfonline.com

Leishmanial Methionine Aminopeptidase 1 (LdMetAP1) Inhibition: As mentioned in the antiparasitic section, derivatives of quinoline-carbaldehyde were identified as novel and specific inhibitors of LdMetAP1. researchgate.net The lead compounds, HQ14 and HQ15, were found to compete with the enzyme's substrate for binding to the catalytic active site. researchgate.net This study provides a strong basis for targeting this specific leishmanial enzyme. researchgate.net

Other Enzyme Targets: The versatility of the quinoline scaffold is evident from the range of other enzymes targeted. Derivatives of 8-hydroxyquinoline-2-carboxylic acid are being explored as noncompetitive inhibitors of Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase, an interesting target for new anti-tuberculosis therapies. scispace.com Additionally, furanochromene-quinoline hydrazone derivatives, including one derived from quinoline-8-carbaldehyde, have been identified as moderate inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values ranging from 16 to 44 μM. nih.gov Simple derivatives of 4-hydroxyquinoline-3-carboxylic acid have also been shown to inhibit various dehydrogenases, including lactate (B86563) and malate (B86768) dehydrogenases. acs.org

Assessment of Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are underlying factors in many chronic diseases. Compounds with antioxidant and anti-inflammatory properties are therefore of significant therapeutic interest. researchgate.net

Several studies have highlighted the antioxidant potential of quinoline derivatives. rsc.org The antioxidant activity of 8-hydroxyquinoline derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picryhydrazyl) free radical scavenging assay. mdpi.com While some synthesized 8-hydroxyquinoline derivatives showed low antioxidant activity compared to L-ascorbic acid, the scaffold itself is recognized for this property. mdpi.com A review of antioxidant quinoline derivatives notes their potential for neuroprotection in diseases like Parkinson's. researchgate.net In a study of 2-chloroquinoline-3-carbaldehydes, one derivative (1g) demonstrated high DPPH radical scavenging activity of 92.96% at a 0.2 mM concentration. researchgate.net

Regarding anti-inflammatory properties, research has shown that certain quinoline derivatives can exhibit these effects. rsc.org For instance, thiophene-fused quinoline-based β-diketones and their derivatives have been evaluated for both antioxidant and anti-inflammatory activities. rsc.org

Structure-Activity Relationship (SAR) Studies and Lead Compound Optimization

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. This knowledge guides the rational design of more potent and selective drug candidates.

For 8-amino-6-methoxyquinoline–tetrazole hybrids with antiplasmodial activity, SAR studies revealed that the nature of the linker between the quinoline and tetrazole rings is crucial. mdpi.com Compounds with a methyl linker were generally more active than those with an amide linker. mdpi.com Furthermore, increasing the lipophilicity of the side chain, for example by replacing an ethyl group with a phenyl ring, generally improved the antiplasmodial activity. mdpi.com Specifically, bulky and highly lipophilic side chains like 2-naphthylmethyl and biphenylmethyl led to the most active compounds in the series. mdpi.com

In the development of anticancer agents, SAR studies of halogenated pyrano[3,2-h]quinolone derivatives showed that 6-chloro analogues were the most active against the tested cancer cell lines. nih.gov The presence of halogen atoms also increased the lipophilicity of the compounds. nih.gov For 8-hydroxyquinoline-derived Mannich bases targeting multidrug-resistant cancer, SAR analysis identified critical structural features. The position of the aminomethyl substituent was found to be vital; moving it from the 7-position to the 5-position completely abrogated both toxicity and MDR selectivity. acs.org

In the context of enzyme inhibition, SAR studies on furanochromene-quinoline hydrazones as SARS-CoV-2 Mpro inhibitors investigated the influence of the hydrazone linker's position on the quinoline ring. nih.gov The 3-, 5-, 6-, and 8-substituted derivatives all showed moderate inhibition, suggesting that this position can be varied to fine-tune activity. nih.gov For a series of α2C-adrenoceptor antagonists, a critical SAR finding was the absolute requirement for a substituent at the 3-position of the quinoline ring for activity. acs.orgresearchgate.net

These studies underscore the importance of systematic structural modification and biological testing to optimize the activity of lead compounds derived from the 6-methoxyquinoline scaffold.

Mechanism of Action Investigations and Target Identification (Pre-clinical)

The 6-methoxyquinoline scaffold, a core component of this compound, is integral to numerous derivatives that exhibit a wide array of pharmacological activities. arabjchem.org Pre-clinical investigations into these related compounds have begun to illuminate potential mechanisms of action and identify specific molecular targets, offering insights into the prospective therapeutic applications of this chemical family.

A notable area of research has been in oncology. Quinoline derivatives, in general, have been shown to induce anticancer effects through various mechanisms, including the disruption of cell migration, inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest. arabjchem.org More specifically, studies on 6-methoxy-2-arylquinoline derivatives have identified them as inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is a transporter protein that contributes to multidrug resistance in cancer cells by effluxing therapeutic agents. The inhibition of P-gp by these quinoline analogues represents a promising strategy to enhance the efficacy of existing cancer chemotherapies. nih.gov In one study, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated for their cytotoxic activity against multidrug-resistant (P-gp-positive) and drug-sensitive gastric carcinoma cell lines. While most of the synthesized compounds showed low direct cytotoxicity, their potential to reverse multidrug resistance highlights a key mechanism of action. nih.gov

Beyond cancer, the 6-methoxyquinoline core is a crucial pharmacophore in antimalarial agents. mdpi.com Derivatives such as primaquine and tafenoquine, which feature the 8-amino-6-methoxyquinoline structure, are known for their activity against the latent liver stages (hypnozoites) of Plasmodium vivax and P. ovale. mdpi.comnih.gov The precise mechanism of action for 8-aminoquinolines is not fully elucidated but is thought to involve metabolic activation into reactive intermediates that interfere with the parasite's mitochondrial electron transport chain. nih.gov Research into new hybrids linking 8-amino-6-methoxyquinoline to other moieties like tetrazoles has shown that the linker and substituents significantly influence antiplasmodial activity and cytotoxicity, suggesting that these modifications can fine-tune the mechanism and selectivity. mdpi.com

Furthermore, derivatives of the broader quinoline and 8-hydroxyquinoline (a closely related scaffold) structure have been investigated for neurodegenerative diseases. nih.govnih.gov For instance, quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have been identified as potent, multifunctional inhibitors of human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B), enzymes implicated in the pathology of Alzheimer's disease. nih.gov X-ray crystallography studies of these inhibitors bound to their target enzymes have provided a detailed structural basis for their potent binding, revealing key interactions within the active sites. nih.gov

The following table summarizes the pre-clinical findings for various derivatives containing the 6-methoxyquinoline or related quinoline scaffolds.

Compound ClassInvestigated ActivityPotential Mechanism/TargetReference
6-Methoxy-2-arylquinolinesP-glycoprotein InhibitionInhibition of P-gp mediated drug efflux in multidrug-resistant cancer cells. nih.gov
8-Amino-6-methoxyquinoline HybridsAntiplasmodialInterference with parasitic metabolic pathways (e.g., mitochondrial function). mdpi.comnih.gov
Quinolylnitrones (from 8-hydroxyquinoline)NeuroprotectionDual inhibition of Butyrylcholinesterase (BChE) and Monoamine Oxidase B (MAO-B). nih.gov
General Quinoline DerivativesAnticancerInduction of apoptosis, inhibition of angiogenesis, cell cycle arrest. arabjchem.org

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry

The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutic agents. rsc.org The quinoline ring system, and specifically the 8-hydroxyquinoline substructure, is widely recognized as such a privileged structure. nih.govrsc.org

The utility of the 6-methoxyquinoline backbone, as a component of the broader quinoline class, stems from its synthetic tractability and its ability to be extensively decorated with various functional groups. arabjchem.org This chemical versatility allows medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties for a given biological target. mdpi.com The fusion of a benzene (B151609) ring with a pyridine (B92270) ring creates a bicyclic aromatic system that can engage in various non-covalent interactions with protein targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. arabjchem.orgnih.gov

The diverse biological activities reported for compounds containing the 6-methoxyquinoline scaffold underscore its privileged nature. As discussed, derivatives have been developed as P-gp inhibitors in oncology, as potent antiplasmodials, and as enzyme inhibitors for neurodegenerative diseases. nih.govmdpi.comnih.gov This wide range of applications demonstrates that the scaffold is not limited to a single class of targets but can be adapted to interact with enzymes, transporters, and other biomolecules. arabjchem.orgresearchgate.net

For example, the development of 6-methoxy-2-arylquinolines as P-gp modulators was guided by lead compounds like quinine (B1679958) (which contains a methoxyquinoline moiety) and flavones. nih.gov This highlights how the privileged scaffold can be rationally modified based on knowledge from other known bioactive molecules. Similarly, the creation of 8-amino-6-methoxyquinoline hybrids for antimalarial purposes builds upon the established success of primaquine, using the core scaffold as a foundation for new chemical entities with potentially improved properties. mdpi.com The continued research into 8-hydroxyquinoline derivatives for treating conditions like cancer and Alzheimer's disease further solidifies the status of this framework as a valuable building block in the design of pharmacologically active agents. nih.govrsc.org

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Research

While spectroscopic data for closely related isomers and derivatives are available, such as for 6-methoxyquinoline chemicalbook.comchemicalbook.comnih.gov, 6-methoxyquinoline-4-carbaldehyde (B1360400) nih.gov, and 8-amino-6-methoxyquinoline nih.gov, this information cannot be accurately extrapolated to provide a factual and scientifically rigorous analysis of this compound. The specific placement of the carbaldehyde group at the 8-position of the quinoline ring, in conjunction with the methoxy (B1213986) group at the 6-position, will uniquely influence the electronic environment and, consequently, the spectroscopic fingerprint of the molecule.

Therefore, without access to primary research data detailing the NMR, MS, and vibrational spectroscopy of this compound, it is not possible to generate the requested in-depth scientific article with the specified detailed research findings and data tables. The creation of such an article would require access to either proprietary research data or the de novo synthesis and characterization of the compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of quinoline (B57606) derivatives, FT-IR spectra offer valuable information about the vibrations of the quinoline core, the methoxy (B1213986) group, and the carbaldehyde substituent.

For instance, in a study of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), a related compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The C=O stretching vibration of the aldehyde group typically appears in the region of 1680-1700 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the quinoline ring would produce signals in the 1600-1400 cm⁻¹ range.

In the analysis of 8-amidoquinoline derivatives, which share the 6-methoxyquinoline (B18371) core, FT-IR spectroscopy is used to confirm the presence of amide functionalities. mdpi.com For example, the IR spectrum of a synthesized tetrazole derivative from an 8-amino-6-methoxyquinoline (B117001) precursor showed characteristic peaks at 2937, 1619, 1578, and 1518 cm⁻¹. mdpi.com Similarly, the FT-IR spectrum of 6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline displays prominent peaks at 1576, 1486, 1363, 1244, 1220, 1176, 1031, and 1001 cm⁻¹. mdpi.com

The table below summarizes typical FT-IR spectral data for related quinoline compounds, providing a reference for the expected vibrational frequencies in 6-methoxyquinoline-8-carbaldehyde.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 1680
Quinoline Ring (C=C, C=N)Stretching1600 - 1400
Methoxy (C-O)Asymmetric Stretching~1250
Methoxy (C-O)Symmetric Stretching~1030
Aromatic C-HStretching3100 - 3000
Aldehydic C-HStretching2850 - 2750

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra can help to elucidate the skeletal vibrations of the quinoline ring system. The pH dependence of Surface-Enhanced Raman Scattering (SERS) has been studied for 8-hydroxyquinoline (B1678124), a related compound, revealing changes in molecular orientation and adsorption on silver surfaces at different pH levels. irdg.org This technique could be similarly applied to this compound to study its behavior at interfaces.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques are crucial for understanding the photophysical properties of this compound, including how it absorbs and emits light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show bands corresponding to π-π* transitions within the quinoline ring system. Studies on related 4,6,8-triarylquinoline-3-carbaldehyde derivatives show absorption bands below 380 nm are attributed to π–π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. For example, in a series of 4,6,8-triarylquinoline-3-carbaldehydes, the absorption maxima were observed between 275 and 282 nm, corresponding to the π–π* transitions of the conjugated quinoline ring. researchgate.net The photophysical properties of 6-methoxyquinoline have been studied, providing a basis for understanding the electronic behavior of its derivatives. researchgate.net

Fluorescence and Phosphorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited singlet state to the ground state. Many quinoline derivatives are known to be fluorescent. The fluorescence properties of 6-methoxyquinoline have been investigated in aqueous media. nih.gov For 4,6,8-triarylquinoline-3-carbaldehyde derivatives, emission spectra show intense maxima resulting from π-π* transitions. mdpi.com The fluorescence quantum yield and Stokes shift are important parameters that can be determined from these studies. For instance, the fluorescence emission spectra of certain 4,6,8-triarylquinoline-3-carbaldehydes in chloroform (B151607) exhibit significant intensity, with emission maxima around 395-410 nm. mdpi.com

Phosphorescence, the emission of light from an excited triplet state, has also been studied for related compounds. The T1 state of 6-methoxyquinoline has been characterized through phosphorescence and transient absorption measurements, indicating it is a locally excited 3ππ* state. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, its derivatives can be made chiral. The interaction of such chiral derivatives with other molecules can be monitored by CD spectroscopy. For example, induced circular dichroism can be observed when an achiral molecule binds to a chiral host. researchgate.net This technique is particularly useful for studying the binding of chiral quinoline derivatives to biological macromolecules or in the formation of supramolecular structures. researchgate.netmdpi-res.com The synthesis of chiral Cu(II) complexes from a pro-chiral Schiff base ligand has been investigated, with the resulting enantiomers being studied by CD spectroscopy. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Similarly, the crystal structure of 2-methoxyquinoline-3-carbaldehyde (B138735) (C₁₁H₉NO₂) has been reported to be monoclinic, P2₁/c, with the quinoline ring system being essentially planar. iucr.org In this structure, molecules are linked by C-H···O hydrogen bonds, forming centrosymmetric dimers. iucr.org The analysis of 5,8-quinolinedione (B78156) derivatives by XRD has also been performed to confirm their chemical structures. mdpi.com

The following table presents crystallographic data for a related quinoline derivative, illustrating the type of information obtained from XRD analysis.

Crystallographic Data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde nih.goviucr.org

ParameterValue
Chemical FormulaC₁₁H₈ClNO₂
Formula Weight221.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7072 (9)
b (Å)14.3474 (13)
c (Å)9.3487 (10)
β (°)109.415 (2)
Volume (ų)974.98 (18)
Z4
Density (calculated) (Mg m⁻³)1.510

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline material. lu.se The method involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate a detailed three-dimensional model of the electron density within the crystal's unit cell. From this model, the exact positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful SC-XRD analysis would provide conclusive proof of its molecular structure, confirming the connectivity of the methoxy and carbaldehyde groups to the quinoline core. Furthermore, this technique elucidates the supramolecular arrangement, revealing intermolecular interactions such as π-π stacking or weak hydrogen bonds that dictate how the molecules pack together in the crystal lattice. researchgate.net This information is fundamental to understanding the material's physical properties.

While specific crystallographic data for this compound is not publicly available, a typical analysis would yield parameters similar to those found for other quinoline derivatives. The table below illustrates the kind of data obtained from an SC-XRD experiment for a related compound, serving as a representative example.

Crystallographic ParameterIllustrative Value for a Quinoline Derivative
Chemical FormulaC₁₁H₉NO₂
Formula Weight187.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9139
b (Å)26.3400
c (Å)10.9090
β (°)89.833
Volume (ų)1124.6
Z (Molecules per unit cell)4

Note: The data in the table is illustrative for a related 6-methoxyquinoline complex and is intended to demonstrate the type of information generated by an SC-XRD analysis. researchgate.net

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray Diffraction (PXRD) is an indispensable tool in pharmaceutical and materials science for the characterization of polycrystalline solids. units.it Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a microcrystalline powder, which is often the form in which substances are synthesized. units.it The technique provides a distinct "fingerprint" of a crystalline solid based on the positions and intensities of the diffraction peaks.

Purity Assessment A primary application of PXRD is the assessment of bulk sample purity. The experimental PXRD pattern of a synthesized batch of this compound can be directly compared to a theoretical pattern simulated from its single-crystal X-ray data. researchgate.net A seamless match between the experimental and simulated patterns, with no significant additional peaks, confirms the high phase purity of the synthesized material. csic.es

Polymorphism Screening Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal crystal lattice. mdpi.com Different polymorphs of the same compound can exhibit varied physicochemical properties. PXRD is the leading technique for identifying and distinguishing between polymorphs, as each unique crystal structure produces a unique diffraction pattern. mdpi.comresearchgate.net

For instance, a Schiff base derived from a quinoline compound was shown to crystallize in two different polymorphic forms—one monoclinic and one orthorhombic—depending on the crystallization solvent. bohrium.com These two forms were readily distinguished by their powder diffraction patterns. The less stable monoclinic form was observed to slowly transform into the more stable orthorhombic form, a transition that could be monitored by PXRD. bohrium.com Should this compound exhibit polymorphism, PXRD would be the essential method for identifying, characterizing, and monitoring the stability of each form.

The following interactive table provides an illustrative example of how PXRD data can differentiate between two hypothetical polymorphs (Form A and Form B) by their characteristic diffraction peaks at different 2θ angles.

Characteristic Peaks for Polymorph A (2θ ± 0.1°)Characteristic Peaks for Polymorph B (2θ ± 0.1°)
10.011.6
12.713.5
16.114.5
19.219.7
22.722.0
24.223.8

Note: The data in this table is a representative example based on known quinoline derivatives to illustrate how different polymorphs yield distinct PXRD peak lists. google.com

Computational and Theoretical Investigations of 6 Methoxyquinoline 8 Carbaldehyde and Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and other molecular properties of 6-Methoxyquinoline-8-carbaldehyde and its derivatives. These computational methods provide insights that complement experimental findings and help in the rational design of new molecules with desired characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and energies due to its balance of accuracy and computational cost. arxiv.org For this compound and its derivatives, DFT calculations, often employing functionals like B3LYP, are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.gov

The process involves finding the minimum energy conformation on the potential energy surface. Different basis sets, such as 6-31G(d,p) or cc-pVTZ, can be employed to describe the atomic orbitals, with larger basis sets generally providing more accurate results at a higher computational expense. mdpi.com These calculations are crucial for obtaining reliable structures that form the basis for further property predictions. For instance, DFT has been successfully used for the geometry optimization of various organic molecules, including those with quinoline (B57606) scaffolds.

Table 1: Example of DFT Functionals and Basis Sets Used in Geometry Optimization

FunctionalBasis SetDescription
B3LYP6-31G(d,p)A popular hybrid functional often used for geometry optimizations of organic molecules.
PBE0cc-pVTZA hybrid functional known for good performance in thermochemical calculations.
M06-2Xdef2-TZVPA meta-hybrid GGA functional with good performance for non-covalent interactions and thermochemistry. ornl.gov

This table is illustrative and specific choices depend on the desired accuracy and available computational resources.

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Semi-empirical approaches, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and suitable for very large molecules, although they are generally less accurate than DFT and ab initio methods. The choice of method depends on the specific research question and the size of the molecular system.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound derivatives, FMO analysis can predict how different substituents on the quinoline ring affect the molecule's reactivity and electronic properties.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecule/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound-6.2-1.84.4
Derivative with Electron-Donating Group-5.9-1.74.2
Derivative with Electron-Withdrawing Group-6.5-2.14.4

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating these are electron-rich areas. Positive potential (blue) would be expected around the hydrogen atoms. This analysis helps in understanding intermolecular interactions and predicting sites of reaction.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. wisc.edumpg.dewisc.edu NBO analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. wisc.edu

By examining the occupancies of the NBOs, one can quantify the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides an estimate of the stabilization energy associated with these donor-acceptor interactions. This information is crucial for understanding the electronic structure and stability of this compound and its derivatives.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

For this compound, theoretical calculations can predict its vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is commonly used to calculate excited-state properties and predict UV-Vis spectra.

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. This synergy between theoretical predictions and experimental measurements is essential for a comprehensive understanding of the molecule's behavior. For example, computational studies on similar quinolinecarbaldehyde derivatives have shown a strong correlation between calculated and experimental spectroscopic data. mdpi.com

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying molecular structures and functional groups. The assignment of experimental vibrational bands to specific atomic motions can be complex. Computational frequency calculations are used to provide a theoretical vibrational spectrum, which aids in the precise assignment of experimental data.

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to accurately predict vibrational frequencies. researchgate.net These calculations yield a set of normal modes, each with a corresponding frequency and intensity. By comparing the calculated spectrum with the experimental one, each band can be assigned to specific molecular motions, such as the stretching of the C=O bond in the aldehyde group, the C-O-C stretches of the methoxy (B1213986) group, and various vibrations of the quinoline ring system. researchgate.netresearchgate.net

Table 1: Representative Vibrational Mode Assignments for Quinoline Derivatives This table is illustrative, based on typical values for the specified functional groups in similar molecules.

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
Aldehyde C=O Stretch ~1690 - 1710
Methoxy C-O-C Asymmetric Stretch ~1250 - 1270
Methoxy C-O-C Symmetric Stretch ~1030 - 1050
Quinoline Ring C=N Stretch ~1600 - 1620
Quinoline Ring C=C Aromatic Stretch ~1450 - 1580

Data compiled from methodologies described for related quinoline structures. researchgate.netresearchgate.net

UV-Vis Absorption and Fluorescence Spectral Simulations

Understanding the electronic transitions of this compound is key to its application in areas like fluorescent probes. TD-DFT is the primary computational method for simulating UV-Vis absorption and fluorescence spectra by calculating the energies of electronic excited states. nih.gov

Simulations for related quinoline-carbaldehyde derivatives have shown good agreement between theoretical and experimental λmax values. nih.gov The calculations can model the S₀ → S₁ transition, corresponding to the main absorption band, and the S₁ → S₀ transition, corresponding to fluorescence emission. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra in different solvent environments, as these can significantly influence the transition energies. researchgate.neteurjchem.com Studies on the parent compound, 6-methoxyquinoline (B18371), show a red shift in the fluorescence emission maximum as solvent polarity increases, a phenomenon that can be modeled computationally. researchgate.net

Table 2: Simulated vs. Experimental Spectral Data for 6-Methoxyquinoline

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
Cyclohexane ~310 ~355 ~45
Dioxane ~312 ~360 ~48
Acetonitrile ~313 ~380 ~67
Ethanol (B145695) ~315 ~400 ~85

Data based on experimental findings for 6-Methoxyquinoline, which serve as a baseline for its 8-carbaldehyde derivative. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can reveal the preferred conformations of this compound, particularly the rotational freedom of the aldehyde and methoxy groups relative to the rigid quinoline ring. nobelprize.org

These simulations are also invaluable for studying intermolecular interactions. researchgate.net By simulating the compound in a solvent box (e.g., water), MD can model the formation and dynamics of hydrogen bonds between the solvent and the quinoline nitrogen or aldehyde oxygen. This provides a detailed picture of the solvation shell and helps explain solvent-dependent photophysical properties observed experimentally. iucr.org

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. nih.govscispace.com Quinoline derivatives are known for a wide range of biological activities, including antimalarial and anticancer properties. mdpi.comnih.gov

Molecular docking studies can be used to screen this compound against various known biological targets to generate hypotheses about its mechanism of action. For instance, based on the activities of similar compounds, potential targets could include P-glycoprotein (a factor in multidrug resistance in cancer) nih.gov or enzymes from the Plasmodium falciparum parasite. mdpi.com These studies predict binding energy and identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex.

Table 3: Potential Biological Targets for Quinoline Derivatives Identified via Docking

Potential Target Therapeutic Area Key Predicted Interactions
P-glycoprotein (P-gp) Cancer (Multidrug Resistance) Hydrophobic interactions, Hydrogen bonding
P. falciparum Dihydrofolate Reductase Malaria Hydrogen bonding with active site residues, π-π stacking

This table is illustrative of targets investigated for structurally related quinoline compounds. nih.govmdpi.comnih.gov

Studies on Excited State Dynamics and Photophysical Properties

The behavior of this compound after absorbing light determines its photophysical properties, such as fluorescence quantum yield and lifetime. researcher.life Computational methods can probe the complex processes that occur in the excited state. rsc.org

Photoinduced proton transfer is a common excited-state reaction for molecules containing acidic (e.g., -OH) and basic (e.g., quinoline nitrogen) sites. For example, 6-hydroxyquinoline (B46185) is known to undergo excited-state proton transfer from the hydroxyl group to a solvent molecule. researchgate.net

However, in this compound, the methoxy group (-OCH₃) lacks the acidic proton of a hydroxyl group (-OH). Therefore, this compound is not expected to undergo excited-state intramolecular proton transfer or tautomerization in the same manner. Its excited-state dynamics are more likely to be governed by processes like intersystem crossing and solvent relaxation around the excited molecule. researchgate.net

Photobasicity refers to the phenomenon where a molecule becomes more basic in its electronically excited state. Upon photoexcitation of quinoline derivatives, electron density often increases on the heterocyclic nitrogen atom, making it a stronger proton acceptor. chemrxiv.org This change can be quantified by the excited-state pKa (pKa*).

The substituents on the quinoline ring modulate this effect. The electron-donating 6-methoxy group is expected to enhance the photobasicity of the quinoline nitrogen. Conversely, the electron-withdrawing 8-carbaldehyde group would likely decrease the electron density on the ring system, potentially counteracting the effect of the methoxy group to some extent. Computational studies can quantify this by calculating the charge distribution in both the ground (S₀) and first excited (S₁) states, allowing for a theoretical prediction of the change in basicity upon excitation. chemrxiv.orgsemanticscholar.org

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Methodologies for Diversification

Future research will focus on developing more efficient and versatile synthetic routes to diversify the 6-methoxyquinoline-8-carbaldehyde scaffold. The goal is to create libraries of novel analogues for screening and development. nih.gov This involves refining existing methods and exploring new catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Key areas of exploration include:

Advanced Condensation Reactions: Methods like the Knoevenagel condensation, which utilizes quinoline-carbaldehyde and other derivatives, will continue to be optimized. frontiersin.orgnih.gov The use of novel catalysts, such as copper nanoparticles, can facilitate these reactions under milder conditions, like room temperature. frontiersin.orgnih.gov

Modern Synthetic Methodologies: The application of "green chemistry" principles, such as ultrasound irradiation and the use of ionic liquids, can lead to more sustainable and efficient syntheses of quinoline (B57606) derivatives. rsc.org

Late-Stage Diversification: A significant strategy involves creating a central molecular scaffold that is intentionally designed for easy and varied modification in the later stages of synthesis. nih.gov This "diverted total synthesis" approach allows for the rapid generation of a wide range of structurally complex analogues from a common intermediate, which is often more feasible than modifying a natural product directly. nih.gov

Multi-Component Reactions: One-pot, three-component reactions catalyzed by agents like trifluoroacetic acid are efficient for producing novel quinoline derivatives, offering benefits such as cost-effective catalysts and high product yields. mdpi.com

These methodologies will enable chemists to systematically modify the this compound core, providing a diverse set of compounds for further investigation.

Design and Synthesis of Advanced Functional Materials Based on Quinoline-Carbaldehyde Scaffolds

The unique photophysical properties of the quinoline ring system make it an attractive scaffold for the development of advanced functional materials. Research in this area is directed towards creating novel materials for applications in electronics, imaging, and sensing.

Future directions include:

Fluorescent Probes: Quinoline-carbaldehydes serve as precursors for fluorescent compounds. For example, (E)-6-styrylquinoline-based compounds, synthesized via the Wittig reaction of quinoline-3-carbaldehyde, have been evaluated as imaging probes for detecting β-amyloid plaques, which are associated with Alzheimer's disease. nih.gov

Organic Electronics: The electron-rich nature of the quinoline system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net The aldehyde group on the this compound scaffold provides a reactive handle to incorporate these molecules into larger polymeric or molecular structures tailored for specific electronic properties.

Chemosensors: The nitrogen atom in the quinoline ring and the oxygen in the aldehyde group can act as binding sites for metal ions. This allows for the design of quinoline-carbaldehyde derivatives that can act as selective and sensitive chemosensors, changing their optical or electrochemical properties upon binding to a specific analyte.

By leveraging the synthetic versatility of the quinoline-carbaldehyde scaffold, researchers can create a new generation of functional materials with tailored properties for a wide range of technological applications.

Development of Next-Generation Bioactive Compounds with Enhanced Potency and Selectivity

The quinoline core is a well-established pharmacophore present in numerous approved drugs, including antimalarials and antibacterials. nih.gov The this compound derivative is a valuable starting point for developing new therapeutic agents with improved efficacy and selectivity, potentially overcoming issues like drug resistance. nih.govresearchgate.net

Key research avenues are:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure are crucial for understanding the relationship between its chemical form and biological activity. orientjchem.org For instance, the position of the methoxy (B1213986) group is known to influence antitumor activity in some quinoline derivatives. orientjchem.org

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. rsc.orgresearchgate.net This approach can lead to compounds with dual modes of action or improved pharmacokinetic profiles, potentially overcoming drug resistance. researchgate.net For example, hybrids of 8-amino-6-methoxyquinoline (B117001) and tetrazoles have been synthesized and investigated for their antiplasmodial activity. mdpi.com

Targeted Drug Design: By modifying the substituents on the quinoline ring, researchers can design compounds that selectively target specific enzymes or receptors. For example, various substituted quinolines have been synthesized as potent inhibitors of c-Met kinase, which is often overexpressed in cancer. orientjchem.org The aldehyde functional group of this compound provides a convenient point for introducing moieties that can enhance binding affinity and selectivity for a biological target.

The table below summarizes the diverse biological activities reported for various quinoline derivatives, highlighting the scaffold's therapeutic potential.

Biological ActivityExamples of Quinoline Derivatives
Anticancer5-(3,4,5-trimethoxyphenyl)-8-hydroxyquinoline, N-2-diphenylquinol-4-carboxamide nih.govorientjchem.org
AntimalarialChloroquine, Primaquine (B1584692), Mefloquine, Quinoline-artemisinin hybrids rsc.orgnih.govnih.gov
AntimicrobialFluoroquinolones (e.g., Ciprofloxacin), Quinoline-hydrazone derivatives rsc.orgnih.gov
Anti-inflammatoryQuinoline hydrazide/hydrazone derivatives researchgate.net
Antioxidant8-hydroxyquinoline (B1678124) derivatives, Thiophene-fused quinolines nih.gov
AntileishmanialQuinoline derivatives anchored with a triazole rsc.org

This ongoing research aims to produce novel drug candidates with superior therapeutic profiles for a range of diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Profiling

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules based on the this compound scaffold. nih.govresearchgate.net These computational tools can accelerate the entire process, from initial design to synthesis and biological testing. nih.gov

Future applications include:

De Novo Drug Design: Generative AI models can design novel quinoline derivatives with desired properties. These models learn from vast datasets of existing chemical structures and their activities to propose new molecules that are likely to be effective and synthetically accessible. ijcrt.orgspringernature.com

Synthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic pathways for novel quinoline compounds. researchgate.netnih.gov By analyzing known chemical reactions, these programs can suggest step-by-step procedures, saving significant time and resources in the lab. For example, ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net

Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning, can predict the biological activity of new compounds before they are even synthesized. youtube.com By correlating molecular features with activity, these models can screen large virtual libraries of quinoline derivatives to identify the most promising candidates for further development. ijcrt.org This accelerates the identification of potential drug candidates and helps prioritize synthetic efforts.

Automated Synthesis: The integration of AI with robotic platforms enables fully automated compound synthesis. researchgate.net An AI can design a molecule and its synthetic route, and a robotic system can then execute the synthesis, leading to a highly efficient design-make-test-analyze cycle. nih.govresearchgate.net

The synergy between AI and traditional chemical research will undoubtedly accelerate the discovery of new materials and medicines derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxyquinoline-8-carbaldehyde, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 6-Methoxyquinaldine (CAS 1078-28-0) as a precursor, leveraging its methoxy group for regioselective oxidation .
  • Step 2 : Use controlled oxidation agents (e.g., SeO₂ or CrO₃) to target the 8-carbaldehyde position while avoiding over-oxidation of the quinoline ring.
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation : Confirm purity via melting point consistency (compare with literature values, e.g., mp 61–65°C for intermediates) and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify the methoxy (-OCH₃) and aldehyde (-CHO) groups. The aldehyde proton typically appears as a singlet near δ 10 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~187 (C₁₁H₉NO₂) and fragmentation patterns (e.g., loss of CO from the aldehyde group) .
  • IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

  • Methodology :

  • Stability Assay : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~320 nm for quinoline derivatives).
  • Findings : The electron-donating methoxy group enhances stability in acidic conditions but may promote hydrolysis in strongly alkaline media (pH >10) due to nucleophilic attack on the aldehyde .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected MS fragments) be resolved during structural elucidation?

  • Methodology :

  • Hypothesis Testing : Compare experimental MS/m/z data with computational predictions (e.g., in silico fragmentation tools like CFM-ID).
  • Cross-Validation : Use X-ray crystallography (SHELX software for refinement ) to resolve ambiguities. For example, a fragment at m/z 172.0 might arise from demethylation or ring rearrangement .

Q. What computational strategies are effective for modeling this compound’s reactivity in catalytic applications?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., aldehyde carbon as a Lewis acid center).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using Gaussian or ORCA software .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting antimicrobial activity?

  • Methodology :

  • Scaffold Modification : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects on bioactivity.
  • Assay Design : Use MIC (Minimum Inhibitory Concentration) tests against Gram-negative bacteria (e.g., E. coli), referencing similar quinolinecarbaldehyde derivatives .

Q. What statistical approaches are recommended for resolving discrepancies in biological assay reproducibility?

  • Methodology :

  • Meta-Analysis : Apply random-effects models to aggregate data from independent studies, accounting for variability in protocols (e.g., incubation time, solvent choice) .
  • Sensitivity Analysis : Use tools like PRISMA to identify confounding variables (e.g., temperature fluctuations during MIC assays) .

Q. How to integrate systematic reviews into experimental design for novel applications?

  • Methodology :

  • Literature Mining : Use databases (e.g., PubMed, CAS) to identify knowledge gaps (e.g., limited data on photostability).
  • PICOS Framework : Define Population (compound variants), Intervention (UV exposure), Comparison (unsubstituted quinoline), Outcomes (degradation rate), Study design (accelerated aging tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.